

Application Notes and Protocols for Intravenous Administration of DS-1040 in Rats

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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596

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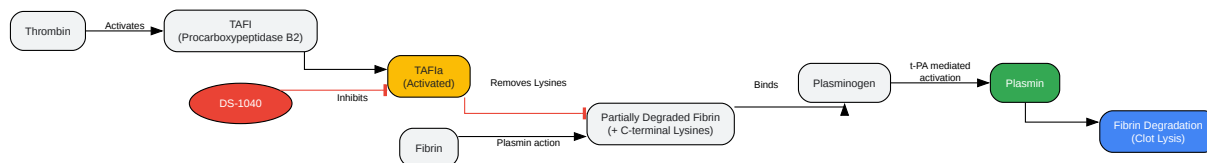
Introduction

DS-1040 is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa plays a crucial role in regulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, thereby preventing the binding of plasminogen and plasmin and attenuating the breakdown of blood clots. By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, promoting the dissolution of thrombi.^[1] Preclinical studies in rat models have demonstrated the potential of DS-1040 as a therapeutic agent for thrombotic diseases.^[1]

These application notes provide a comprehensive overview of the intravenous administration of DS-1040 in rats, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for relevant preclinical models.

Mechanism of Action

DS-1040 selectively inhibits the enzymatic activity of TAFIa. This inhibition leads to an increase in the number of plasminogen binding sites on the fibrin surface, which in turn enhances the conversion of plasminogen to plasmin, the key enzyme responsible for fibrin degradation. This ultimately results in accelerated clot lysis.^[1] Notably, DS-1040 does not appear to affect platelet aggregation or coagulation time, suggesting a favorable safety profile with a potentially lower risk of bleeding compared to traditional thrombolytic agents.^[1]



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Caption: Mechanism of action of DS-1040.

Pharmacokinetic and Pharmacodynamic Data

While specific quantitative pharmacokinetic data for intravenous administration of DS-1040 in rats is not readily available in the public domain, the following table presents representative data for a similar TAFIa inhibitor, BX 528, to provide an illustrative example of the expected pharmacokinetic profile.

Table 1: Representative Pharmacokinetic Parameters of a TAFIa Inhibitor (BX 528) Following Intravenous Administration in Rats

| Parameter | Value | Reference |
|-------------------------|---------------|-----------|
| Dose | Not Specified | [1] |
| Half-life ($t_{1/2}$) | 0.85 hours | [1] |

Note: This data is for BX 528, another TAFIa inhibitor, and is used for illustrative purposes due to the lack of publicly available, specific intravenous pharmacokinetic data for DS-1040 in rats.

Table 2: Pharmacodynamic Effects of Intravenously Administered DS-1040 in Rats

| Model | Parameter | Result | Reference |
|---------------------------------------|-----------------------|--|---------------------|
| Tissue Factor-Induced Microthrombosis | Fibrin Clot Reduction | Significant reduction in existing fibrin clots in the lung | [1] |
| Thromboembolic Stroke | Cerebral Blood Flow | Improved cerebral blood flow | [2] |
| General | Plasma D-dimer Levels | Elevated | [1] |
| Tail Bleeding Model | Bleeding Time | No prolongation at efficacious doses | [1] |

Experimental Protocols

Rat Thromboembolic Stroke Model

This model is utilized to evaluate the efficacy of DS-1040 in restoring blood flow in an artery occluded by a thrombus.

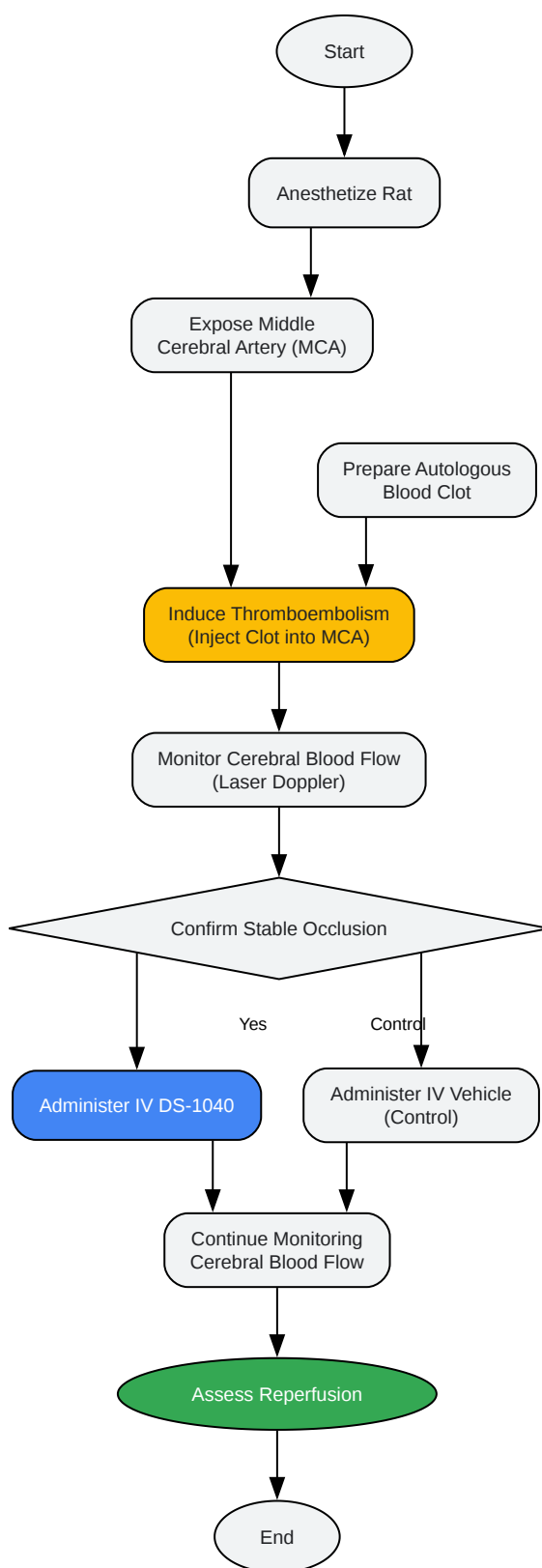
Materials:

- Male Wistar rats
- DS-1040 solution for intravenous administration
- Anesthetic (e.g., isoflurane)
- Laser Doppler flowmetry equipment
- Microsurgical instruments
- Autologous blood clot

Protocol:

- Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

- Surgical Procedure:
 - Expose the right middle cerebral artery (MCA).
 - Prepare an autologous blood clot from the rat's own blood.
- Induction of Thromboembolism: Inject the prepared blood clot into the MCA to induce occlusion.
- Monitoring: Continuously monitor cerebral blood flow using laser Doppler flowmetry.
- Drug Administration: Once a stable occlusion is confirmed by a significant decrease in blood flow, administer DS-1040 intravenously. A vehicle control group should be included.
- Efficacy Assessment: Continue to monitor cerebral blood flow for a defined period (e.g., 110 minutes) post-administration to assess the extent of reperfusion.[\[2\]](#)



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Caption: Workflow for the rat thromboembolic stroke model.

Tissue Factor-Induced Rat Microthrombosis Model

This model is used to assess the ability of DS-1040 to resolve existing microthrombi.

Materials:

- Male rats
- DS-1040 solution for intravenous administration
- Tissue factor
- Saline
- Histological equipment

Protocol:

- **Animal Preparation:** Anesthetize the rats.
- **Induction of Microthrombosis:** Administer tissue factor intravenously to induce the formation of fibrin clots, primarily in the lungs.
- **Drug Administration:** After a set period to allow for clot formation, administer DS-1040 intravenously. A control group should receive saline.
- **Sample Collection:** At a predetermined time point after drug administration, euthanize the animals and collect the lungs.
- **Efficacy Assessment:** Process the lung tissue for histological examination. Quantify the extent of fibrin clot reduction in the DS-1040 treated group compared to the control group. Plasma D-dimer levels can also be measured as a biomarker of fibrinolysis.[\[1\]](#)

Pharmacokinetic Study Protocol

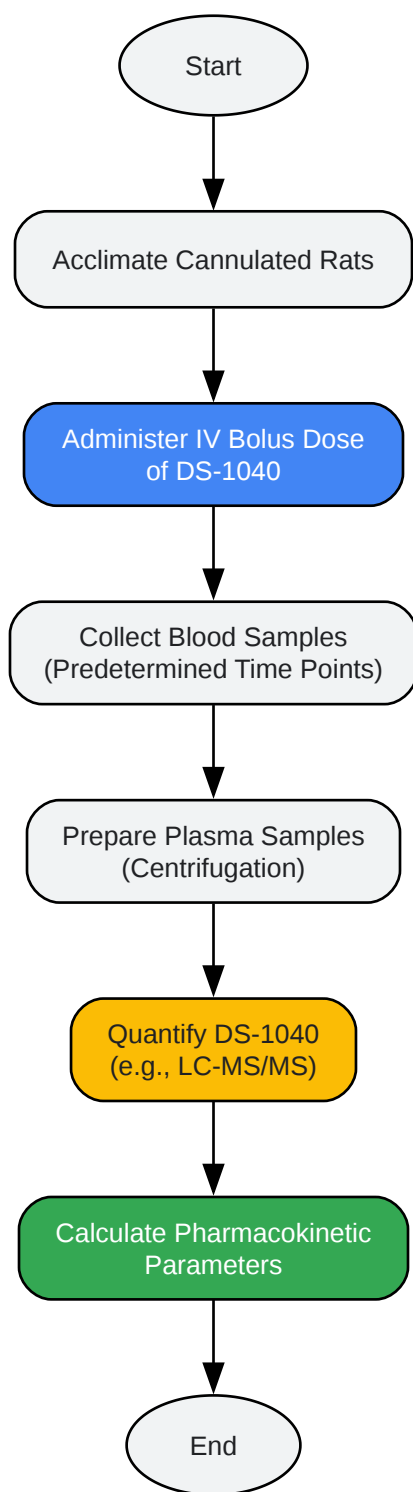
This protocol outlines the steps for determining the pharmacokinetic profile of DS-1040 following intravenous administration in rats.

Materials:

- Male Sprague-Dawley rats with jugular vein cannulation
- DS-1040 solution for intravenous administration
- Heparinized syringes
- Centrifuge
- Analytical equipment (e.g., LC-MS/MS)

Protocol:

- **Animal Preparation:** Acclimate the cannulated rats to the study environment.
- **Dosing:** Administer a single intravenous bolus dose of DS-1040 via the jugular vein cannula.
- **Blood Sampling:** Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
- **Plasma Preparation:** Centrifuge the blood samples to separate the plasma.
- **Sample Analysis:** Quantify the concentration of DS-1040 in the plasma samples using a validated analytical method such as LC-MS/MS.
- **Data Analysis:** Use pharmacokinetic software to calculate key parameters including C_{max}, T_{max}, AUC, and half-life.



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Caption: Workflow for a pharmacokinetic study in rats.

Conclusion

DS-1040 demonstrates significant potential as a fibrinolysis-enhancing agent with a promising safety profile in preclinical rat models. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and pharmacokinetic properties of DS-1040 in the context of thrombotic diseases. The provided diagrams and data tables serve as a valuable resource for designing and interpreting such studies. Further research is warranted to fully elucidate the complete pharmacokinetic profile of DS-1040 following intravenous administration in rats to support its continued development.

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References

- 1. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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